Methyl indolizine-8-carboxylate
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Overview
Description
Methyl indolizine-8-carboxylate is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural properties and biological activities This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl indolizine-8-carboxylate can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with diazoacetates in the presence of a catalyst. For example, the direct annulation of pyridine derivatives with diazoacetates possessing carbon–carbon double bonds can form indolizine derivatives . This method is advantageous due to its broad scope of substrates and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts, such as copper, has been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl indolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the carboxylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indolizine derivatives.
Scientific Research Applications
Methyl indolizine-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl indolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, influencing biological processes. For example, it can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Indole: A structurally related compound with a benzopyrrole ring system.
Indolizine: The parent compound of methyl indolizine-8-carboxylate, lacking the carboxylate group.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
This structural feature distinguishes it from other indolizine and indole derivatives, providing unique properties and functionalities .
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
methyl indolizine-8-carboxylate |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-4-2-6-11-7-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
LIPPUZZVFCEJGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=CC=C2 |
Origin of Product |
United States |
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